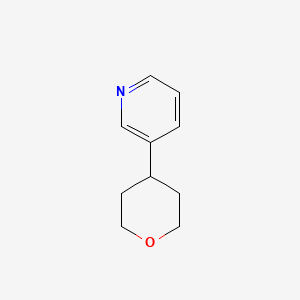

3-(Tetrahydro-2H-pyran-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h1-2,5,8-9H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGLIMZLJMSEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Tetrahydro 2h Pyran 4 Yl Pyridine and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Pyridine-Tetrahydropyran Linkages

The crucial step in the synthesis of 3-(tetrahydro-2H-pyran-4-yl)pyridine is the formation of the carbon-carbon bond between the C-3 position of the pyridine (B92270) ring and the C-4 position of the tetrahydropyran (B127337) ring. Various modern synthetic methods can be employed to achieve this linkage, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-C bonds. nih.govresearchgate.net These reactions have become indispensable in the synthesis of complex organic molecules, including pharmaceuticals. researchgate.net For the synthesis of the target scaffold, a pre-functionalized pyridine and a suitable tetrahydropyran-derived coupling partner can be utilized.

A plausible approach involves the coupling of a halo-pyridine, such as 3-bromopyridine (B30812) or 3-iodopyridine, with an organometallic derivative of tetrahydropyran. For instance, a Negishi coupling could be employed, utilizing a 4-(organozinc)tetrahydropyran reagent. Alternatively, a Suzuki-Miyaura coupling with a tetrahydropyran-4-boronic acid or ester would be a highly effective strategy. The regioselectivity of such couplings on polyhalogenated pyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in 2,4-dichloropyridines, coupling can be selectively directed to the C-4 position using sterically hindered N-heterocyclic carbene (NHC) ligands. nih.gov

Intramolecular C-H arylation, another variant of palladium-catalyzed reactions, offers a method for constructing fused ring systems and could be adapted for related complex structures. beilstein-journals.org The Sonogashira coupling provides a route to introduce alkynyl substituents onto the pyridine ring, which can then be further elaborated. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Relevant to Pyridine Functionalization

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | 2,4-Dichloropyridine | Arylboronic acid | Pd/IPr | 4-Aryl-2-chloropyridine nih.gov |

| Sonogashira | Pyridinediyl bistriflate | Phenylacetylene | Pd(PPh₃)₄/CuI | 3,4-Dialkynylpyridine beilstein-journals.org |

| Intramolecular C-H Arylation | N-(bromoaryl)pyridinecarboxamide | N/A (intramolecular) | Pd(OAc)₂/PPh₃ | Fused heterocyclic system beilstein-journals.org |

This table presents examples of palladium-catalyzed reactions on pyridine rings, illustrating the potential for selective functionalization that could be adapted for the synthesis of this compound.

Multi-Component Reaction (MCR) Approaches for Annulation and Hybrid System Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govresearchgate.net While a direct one-pot MCR for this compound is not prominently reported, existing MCRs for the synthesis of highly substituted pyridines or tetrahydropyrans can be envisioned as pathways to access precursors or the final scaffold.

For instance, Hantzsch-type or related MCRs are widely used for the synthesis of dihydropyridines, which can be subsequently aromatized to pyridines. researchgate.net Similarly, MCRs leading to highly substituted tetrahydropyran-4-ones, such as the Maitland-Japp reaction, can provide a tetrahydropyran core that is already functionalized at the C-4 position for subsequent linkage to a pyridine moiety. dntb.gov.ua A tandem reaction sequence, such as an aza-Wittig/Diels-Alder cycloaddition, can be employed in a three-component fashion to construct polysubstituted pyridines. nih.gov The synthesis of tetrahydropyrazolopyridines has also been achieved through one-pot tandem multi-component reactions, showcasing the power of this approach in building complex heterocyclic systems. semanticscholar.orgchemmethod.com

Wittig and Julia-Kocienski Reaction Pathways for Pyran Ring Elaboration

The Wittig reaction and its variants, along with the Julia-Kocienski olefination, are cornerstone methods for the formation of carbon-carbon double bonds. masterorganicchemistry.comwikipedia.orgwikipedia.org These reactions can be strategically employed for the elaboration of the tetrahydropyran ring.

A synthetic strategy could involve a Wittig reaction between a pyridine-3-carboxaldehyde and a suitable phosphorane derived from a precursor that will form part of the tetrahydropyran ring. The resulting alkene can then undergo cyclization and reduction to form the saturated heterocycle. A recently developed approach for 4-selective pyridine alkylation utilizes a Wittig olefination of dearomatized pyridylphosphonium ylide intermediates, which could be adapted for this purpose. nih.gov

The Julia-Kocienski olefination, which reacts a heteroaryl sulfone with a carbonyl compound, is particularly noted for its high (E)-selectivity and mild reaction conditions. nih.govalfa-chemistry.com A 1-phenyl-1H-tetrazol-5-yl (PT) sulfone or a benzothiazol-2-yl (BT) sulfone containing the pyridine-3-methyl moiety could be reacted with a protected 4-oxotetrahydropyran precursor or a protected δ-hydroxy aldehyde to construct the exocyclic double bond, which is then reduced to form the final C-C single bond linkage. The stereochemical outcome of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the carbonyl compound, and the reaction conditions, offering a degree of control over the product's geometry. organicreactions.org

Table 2: Comparison of Wittig and Julia-Kocienski Olefination Reactions

| Feature | Wittig Reaction | Julia-Kocienski Olefination |

| Reactants | Phosphonium ylide + Aldehyde/Ketone | Heteroaryl alkyl sulfone + Aldehyde/Ketone |

| Key Intermediate | Oxaphosphetane | β-alkoxysulfone |

| Byproduct | Phosphine oxide | Sulfur dioxide + Aryloxide anion |

| Stereoselectivity | Variable; (Z)-selective with non-stabilized ylides, (E)-selective with stabilized ylides. | Generally high (E)-selectivity. |

| Functional Group Tolerance | Broad. libretexts.org | Broad. organicreactions.org |

Stereoselective Synthesis and Diastereomeric Control in Compound Formation

The C-4 position of the tetrahydropyran ring in this compound is a stereocenter if the pyran ring is further substituted. Therefore, controlling the stereochemistry during the synthesis is of paramount importance. Several strategies have been developed for the stereoselective synthesis of substituted tetrahydropyrans.

Acid-mediated cyclization of allylsilyl alcohols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities (>95:5). core.ac.uk This method allows for the creation of vicinal quaternary and tertiary stereocenters. Another powerful method involves the indium trichloride-mediated cyclization of homoallyl alcohols with aldehydes, which can control up to five stereogenic centers simultaneously with high diastereoselectivity. nih.gov The stereochemical outcome in these reactions is often directly correlated with the geometry of the starting homoallyl alcohol. nih.gov

Furthermore, aldol (B89426) reactions of β-ketoesters with aldehydes followed by a tandem Knoevenagel condensation and intramolecular Michael addition can yield single diastereomers of highly substituted tetrahydropyran-4-ones. nih.gov Ring-expansion of monocyclopropanated furans also provides a stereoselective route to highly functionalized dihydro-2H-pyran derivatives, which can be subsequently reduced. acs.org These methodologies provide a robust toolbox for exercising diastereomeric control in the formation of the tetrahydropyran ring of the target compound.

Functionalization and Derivatization Techniques for the Core Scaffold

Once the core this compound scaffold is assembled, further functionalization can be carried out to explore structure-activity relationships or to synthesize more complex target molecules. Regioselective introduction of substituents onto the pyridine ring is a key aspect of this derivatization.

Regioselective Halogenation and Substituent Introduction

Halogenated pyridines are valuable intermediates as the halogen atom can be readily displaced or used as a handle in cross-coupling reactions. The electronic nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. However, several methods for regioselective halogenation have been developed.

One approach involves the use of pyridine N-oxides. Activation of the N-oxide moiety with an electrophile facilitates the nucleophilic addition of a halide anion, typically at the C-2 or C-4 positions. researchgate.netdntb.gov.ua A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides at the 2-position has been reported. researchgate.net

For 3-selective halogenation, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates has been developed. chemrxiv.org This method allows for the transformation of pyridines into a reactive series of alkenes that undergo highly regioselective halogenation under mild conditions. chemrxiv.org Additionally, redox alkylation of pyridine N-oxides with malonate anions, activated by trifluoromethanesulfonic anhydride (B1165640), can selectively afford either 2- or 4-substituted pyridines. nih.gov These methods provide precise control over the introduction of substituents onto the pyridine ring of the core scaffold.

Oxygen Linkage Formation: Etherification and Esterification Reactions

The introduction of ether and ester functionalities to the this compound core is a critical step in the diversification of this scaffold for drug discovery. These linkages can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules.

A notable example of ether linkage formation is the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, which have been identified as potent ALK5 inhibitors. nih.gov In this synthesis, a pyrazole (B372694) intermediate bearing the 3-(tetrahydro-2H-pyran-4-yl) moiety is coupled with a pyridine derivative, forming a crucial ether bond that is integral to the molecule's biological activity. The reaction typically involves the nucleophilic substitution of a leaving group on the pyridine ring by the hydroxyl group of the pyrazole, often facilitated by a base.

While direct examples of esterification involving a hydroxylated this compound are not extensively detailed in the reviewed literature, general methods for the esterification of pyridine carboxylic acids are well-established. google.com These reactions typically involve the condensation of a pyridine carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Such methodologies could be adapted for the synthesis of ester derivatives of this compound, for instance, by reacting a suitable alcohol with a carboxylic acid derivative of the title compound.

A patent for the production of tetrahydropyran derivatives highlights methods for both etherification and esterification reactions, which can be applied to synthesize a variety of compounds. google.com These processes are crucial for creating derivatives with desired properties for applications such as liquid crystal media. google.com

Nitrogen Heterocycle Annulation and Fusion Strategies (e.g., Pyrazole, Triazole, Pyrimidine)

The fusion of additional nitrogen-containing heterocyclic rings onto the this compound framework is a powerful strategy for generating novel chemical entities with diverse pharmacological profiles.

Pyrazole Annulation: The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biological and medicinal importance, often involves the annulation of a pyrazole ring onto a pyridine precursor. mdpi.comnih.govnih.gov One common strategy involves the cyclization of 5-aminopyrazole derivatives with unsaturated ketones in the presence of a catalyst like ZrCl₄. mdpi.com Another approach utilizes the cyclization of 3-acylpyridine N-oxide tosylhydrazones, which can proceed under mild conditions at room temperature. nih.gov This method offers the advantage of not requiring a pre-installed leaving group on the pyridine ring. nih.gov Three-component reactions involving aldehydes, malononitrile, and 3-aminopyrazoles, sometimes under solvent-free grinding conditions, provide an efficient and environmentally friendly route to pyrazolo[3,4-b]pyridine derivatives. researchgate.net

Triazole Annulation: The construction of 1,2,4-triazolo[1,5-a]pyridines can be achieved through various synthetic routes. A catalyst-free, microwave-assisted tandem reaction of enaminonitriles with benzohydrazides offers an eco-friendly approach with short reaction times. nih.gov Other methods include the cyclization of N-(pyrid-2-yl)formamidoximes under mild conditions with trifluoroacetic anhydride and copper-catalyzed oxidative coupling reactions. organic-chemistry.org Palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by microwave-assisted dehydration is another efficient method. organic-chemistry.org

Pyrimidine (B1678525) Annulation: The synthesis of pyrimidines fused to other heterocyclic systems is a common strategy in medicinal chemistry. For instance, the annulation of a pyrimidine ring onto a pyridine scaffold can be achieved through various cyclization reactions. While specific examples starting directly from this compound are not explicitly detailed, general methodologies for the synthesis of quinazolin-2,4(1H,3H)-diones from anthranilic esters and N-pyridyl ureas demonstrate the feasibility of such transformations. nih.gov

Sustainable Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound and its derivatives to minimize environmental impact and enhance efficiency.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. This technology has been successfully applied to the synthesis of various heterocyclic compounds.

For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through a catalyst-free, microwave-assisted reaction of enaminonitriles and benzohydrazides. nih.gov This method provides the desired products in good to excellent yields within a short reaction time. nih.gov Similarly, the synthesis of tetrahydrobenzo[b]pyran derivatives has been efficiently carried out using the ionic liquid [EMIM][OH] under microwave irradiation, highlighting a green and rapid protocol. ajgreenchem.com Microwave-assisted synthesis has also been employed for the preparation of bioactive tetrahydropyrimidine (B8763341) derivatives. foliamedica.bg The synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones via a three-component reaction is another example of the successful application of microwave irradiation in heterocyclic synthesis. researchgate.net Furthermore, microwave assistance has been utilized in the synthesis of various pyridine and chromene derivatives through alcohol dehydrogenation. eurekaselect.com

Aqueous Media Reaction Systems

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Several synthetic methodologies for heterocyclic compounds have been developed in aqueous media.

The synthesis of pyrano[2,3-d]pyrimidines has been successfully achieved in water using various catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and 1,4-diazabicyclo[2.2.2]octane (DABCO). jmaterenvironsci.com These methods offer an environmentally benign alternative to traditional organic solvents. jmaterenvironsci.com Additionally, the synthesis of 2,4,6-tri-substituted pyridine derivatives has been reported in an aqueous medium via a Hantzsch multi-component reaction catalyzed by cerium (IV) ammonium (B1175870) nitrate. researchgate.net

Development and Application of Novel Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern organic synthesis, enabling challenging transformations with high selectivity and under milder conditions.

In the context of C-C cross-coupling reactions, which are fundamental for the elaboration of the this compound scaffold, novel heterodinuclear Pd-bpydc-Ln catalysts have been shown to be highly efficient for Suzuki-Miyaura reactions under mild conditions. mdpi.com Monoligated palladium(0) species are recognized as highly active catalysts in various cross-coupling reactions. nih.gov The development of palladium pre-catalysts that can generate these active species in situ is an area of active research. scielo.brresearchgate.net For the synthesis of the tetrahydropyran ring itself, phosphomolybdic acid has been used to efficiently catalyze the Prins cyclization in water at room temperature. organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Tetrahydro 2h Pyran 4 Yl Pyridine Compounds

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like 3-(Tetrahydro-2H-pyran-4-yl)pyridine. In positive ion mode, the compound is expected to be readily protonated at the basic nitrogen of the pyridine (B92270) ring, yielding a prominent pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for a given molecular formula, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This is a crucial step in the definitive identification of a compound.

Illustrative Mass Spectrometry Data

| Technique | Ion | Expected m/z |

| ESI-MS | [M+H]⁺ | 178.123 |

| HRMS | [M+H]⁺ | Calculated: 178.1229, Found: within 5 ppm |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational modes of its two constituent ring systems: the aromatic pyridine ring and the saturated tetrahydropyran (B127337) ring. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. By analyzing the positions, intensities, and shapes of the absorption bands, one can deduce the molecular structure.

The key functional groups of this compound are the aromatic C-H bonds and the C=C/C=N bonds of the pyridine ring, the aliphatic C-H bonds of the tetrahydropyran ring, and the C-O-C ether linkage.

Aromatic Pyridine Ring Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. These bands are generally of weak to medium intensity.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. Pyridine derivatives often show a series of sharp bands in this area, which are crucial for identifying the pyridine core. researchgate.net

Saturated Tetrahydropyran Ring Vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups in the tetrahydropyran ring give rise to strong absorption bands in the 2850-2960 cm⁻¹ range. These are typically more intense than the aromatic C-H stretching bands.

C-O-C Stretching: The most characteristic vibration for the tetrahydropyran moiety is the strong, prominent band corresponding to the asymmetric stretching of the C-O-C ether linkage. This band is typically observed in the fingerprint region, around 1070-1150 cm⁻¹. nist.gov

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Ring System |

| 3000-3100 | C-H Stretch | Aromatic C-H | Pyridine |

| 2850-2960 | C-H Stretch | Aliphatic C-H | Tetrahydropyran |

| 1400-1600 | C=C / C=N Stretch | Aromatic Ring | Pyridine |

| 1070-1150 | C-O-C Stretch | Ether | Tetrahydropyran |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method is essential for confirming the empirical and molecular formula of a newly synthesized compound, thereby verifying its elemental composition and purity. saurashtrauniversity.edu

For this compound, the molecular formula is C₁₀H₁₃NO. From this formula, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The theoretical percentages are calculated as follows:

Carbon (C): (10 * 12.011) / 163.217 * 100% = 73.59%

Hydrogen (H): (13 * 1.008) / 163.217 * 100% = 8.03%

Nitrogen (N): (1 * 14.007) / 163.217 * 100% = 8.58%

Oxygen (O): (1 * 15.999) / 163.217 * 100% = 9.80%

In practice, a pure sample of the compound is subjected to combustion analysis. The resulting amounts of carbon dioxide, water, and nitrogen gas are measured to determine the experimental percentages of C, H, and N. The oxygen content is typically determined by difference. For a sample to be considered pure, the experimentally determined values should closely match the theoretical calculations, typically within a margin of ±0.4%. researchgate.net This confirmation is a critical step in the characterization of the compound, ensuring that the correct stoichiometry has been achieved.

Interactive Data Table: Elemental Composition of this compound (C₁₀H₁₃NO)

| Element | Symbol | Theoretical Mass % | Experimental Mass % (Expected) |

| Carbon | C | 73.59% | 73.59% ± 0.4% |

| Hydrogen | H | 8.03% | 8.03% ± 0.4% |

| Nitrogen | N | 8.58% | 8.58% ± 0.4% |

| Oxygen | O | 9.80% | (Determined by difference) |

Computational Chemistry and Theoretical Investigations of 3 Tetrahydro 2h Pyran 4 Yl Pyridine Analogues

Quantum Chemical Methodologies for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) has become a standard and widely used method for these investigations due to its favorable balance of computational cost and accuracy. nih.govresearcher.life

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground-state geometry. For pyridine (B92270) derivatives, DFT methods, particularly using the B3LYP hybrid functional combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in predicting molecular geometries. nih.govresearchgate.netresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net The optimization process finds the minimum energy structure on the potential energy surface, which is essential for all subsequent calculations.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For 3-(Tetrahydro-2H-pyran-4-yl)pyridine analogues, the nitrogen atom of the pyridine ring is typically the most electron-rich center. researchgate.net

The table below summarizes common quantum chemical methodologies applied in the study of such heterocyclic systems.

| Methodology | Basis Set | Purpose | Typical Outputs |

| Density Functional Theory (DFT) | 6-31G(d,p) | Geometry Optimization, Electronic Properties | Optimized Coordinates, Vibrational Frequencies, Bond Parameters |

| DFT / B3LYP | 6-311++G(d,p) | Electronic Structure, Reactivity Analysis | HOMO/LUMO Energies, MEP Maps, Mulliken Charges |

| Time-Dependent DFT (TD-DFT) | Various | Prediction of Electronic Spectra | Excitation Energies, Oscillator Strengths |

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijsrset.com This method is instrumental in drug discovery for predicting the binding mode and affinity of potential inhibitors. Analogues containing pyridine and tetrahydropyran (B127337) moieties are frequently investigated as inhibitors for various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Activin-like kinase 5 (ALK5). rsc.orgmdpi.com

The docking process involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is typically optimized using methods described in section 4.1. The receptor structure is often obtained from the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy.

Key interactions identified through docking studies often include:

Hydrogen Bonds: The pyridine nitrogen is a common hydrogen bond acceptor, often interacting with backbone NH groups of amino acid residues in the hinge region of kinases.

Hydrophobic Interactions: The pyridine ring and the aliphatic tetrahydropyran ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can stack with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The table below presents illustrative findings from docking studies of pyridine-containing kinase inhibitors.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| VEGFR-2 | Cyanopyridine Derivative | Cys919, Glu885, Asp1046 | -8.5 to -10.5 |

| EGFR | Pyrimidine (B1678525)/Pyridine Derivative | Met793, Leu718, Thr790 | -7.0 to -9.0 |

| ALK5 | Pyrazole-Pyridine Derivative | His283, Ser280, Lys232 | Not specified, but key H-bonds identified |

These studies help rationalize the observed biological activity and guide the synthesis of new analogues with improved binding affinity by optimizing these key interactions. nih.govnih.gov

Conformational Analysis of the Tetrahydropyran Ring and its Influence on Molecular Architecture

Computational studies, corroborated by experimental data, consistently show that the chair conformation is the most stable arrangement for the tetrahydropyran ring, significantly lower in energy than boat or twist-boat conformations. beilstein-journals.orgnih.gov In a 4-substituted THP ring, such as in the target molecule, the substituent (the pyridine ring) can occupy either an axial or an equatorial position.

To minimize steric hindrance, specifically unfavorable 1,3-diaxial interactions, large substituents preferentially adopt the equatorial position. chemistrysteps.com Therefore, the most stable conformation of this compound is predicted to be the one where the pyridine group is in the equatorial orientation on the THP chair. This orientation places the bulky aromatic group away from the axial hydrogens of the THP ring, leading to a lower energy state. The presence of the substituent can cause minor deviations in the intra-annular torsion angles of the pyran ring compared to the unsubstituted parent ring. nih.gov

| THP Ring Conformation | Relative Energy (kcal/mol) | Key Feature |

| Chair (Equatorial Pyridine) | 0.0 (Global Minimum) | Bulky substituent is in the spacious equatorial position, minimizing steric clash. |

| Chair (Axial Pyridine) | > 2.0 | Significant 1,3-diaxial steric interactions between the pyridine ring and axial hydrogens. |

| Twist-Boat | ~5.3 - 8.1 | Higher energy intermediate between chair and boat forms. |

| Boat | ~11.4 | High energy conformation due to eclipsing and flagpole interactions. |

Note: Relative energies are estimates based on computational studies of substituted cyclohexasilane and tetrahydropyran systems and may vary for the specific molecule. nih.gov

Analysis of Molecular Reactivity Descriptors and Global/Local Parameters (e.g., Fukui Indices)

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors derived from the change in electron density. d-nb.info These parameters help in understanding the global and local reactivity of molecules, predicting how they will behave in chemical reactions.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the frontier molecular orbitals, HOMO (EHOMO) and LUMO (ELUMO). scirp.org

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this gap is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. scirp.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.

Chemical Potential (μ): Related to electronegativity, it measures the escaping tendency of electrons from a system. It is approximated as (EHOMO + ELUMO) / 2.

| Descriptor | Formula | Chemical Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or charge transfer. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

fk+: For nucleophilic attack (reaction with a nucleophile), this index identifies the most electrophilic sites. It is calculated from the electron densities of the neutral molecule and its anion. The atom with the highest fk+ value is the most likely site for nucleophilic attack. rowansci.com

fk-: For electrophilic attack (reaction with an electrophile), this index identifies the most nucleophilic sites. It is calculated from the electron densities of the neutral molecule and its cation. The atom with the highest fk- value is the most likely site for electrophilic attack. rowansci.com

fk0: For radical attack, this index is the average of fk+ and fk-.

For a this compound analogue, Fukui analysis would likely identify the pyridine nitrogen as a primary site for electrophilic attack (high fk-), while certain carbon atoms on the pyridine ring would be predicted as sites for nucleophilic attack (high fk+), depending on the influence of other substituents. ias.ac.in

Role in Advanced Medicinal Chemistry Research and Chemical Biology: Structure Activity Relationship Sar Focus

Rational Design Principles for Pyridine-Tetrahydropyran Hybrid Scaffolds

The rational design of drug candidates incorporating the pyridine-tetrahydropyran scaffold is guided by several key principles. The pyridine (B92270) ring, a common feature in many FDA-approved drugs, serves as a versatile anchor for molecular interactions. mdpi.comnih.gov It can act as a hydrogen bond acceptor and engage in π-stacking or cation-π interactions, while also providing a vector for substituent placement to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The tetrahydropyran (B127337) (THP) ring is often introduced as a bioisostere for less stable or more lipophilic groups. Its key features include:

Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, enhancing aqueous solubility and reducing the logP of the molecule, which is beneficial for oral bioavailability. nih.gov

Metabolic Stability: The saturated nature of the THP ring makes it less susceptible to oxidative metabolism compared to aromatic or unsaturated rings. nih.gov

Conformational Rigidity: The chair conformation of the THP ring introduces a degree of three-dimensionality and conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by pre-organizing the molecule into a bioactive conformation.

Medicinal chemists often employ strategies like scaffold hopping and molecular hybridization, combining the pyridine-tetrahydropyran motif with other pharmacophoric elements to create novel compounds with enhanced activity. nih.govmdpi.com For instance, fusing this scaffold with other heterocyclic systems like pyrazoles or pyrimidines has led to the discovery of potent kinase and phosphodiesterase inhibitors. nih.govnih.govrsc.org

Detailed Structure-Activity Relationship (SAR) Investigations of Functionalized Derivatives

Extensive SAR studies have been conducted on derivatives of the pyridine-tetrahydropyran scaffold to optimize their biological activity. These investigations systematically explore how chemical modifications at various positions influence the compound's interaction with its target.

The biological activity of pyridine-tetrahydropyran derivatives is highly sensitive to the nature and position of substituents on both the pyridine and other linked heterocyclic rings. mdpi.com

Substitution on the Pyridine Ring: Modifications on the pyridine ring can dramatically alter potency and selectivity. For example, in a series of pyrazolo[1,5-a]pyridin-3-yl derivatives developed as phosphodiesterase (PDE) inhibitors, the introduction of a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine core was found to strongly promote PDE4 inhibition. drugbank.com

Functional Group Variation: In the development of dihydropyridine (B1217469) and pyridine analogs as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), the introduction of an ethoxy substituent enhanced anticancer activity. mdpi.com Conversely, incorporating a sulfanilamide (B372717) group led to a decrease in activity against the tested cancer cell lines. mdpi.com This highlights that even subtle changes in electronic and steric properties can have a profound impact on the biological profile. nih.gov

Hybridization with Other Scaffolds: In a series of pyrazolo[3,4-b]pyridine derivatives designed as TANK-binding kinase 1 (TBK1) inhibitors, extensive SAR exploration revealed that specific substitutions on an attached phenyl ring were critical for potency. Compound 15y , which featured a 4-(4-methylpiperazin-1-yl)benzyl group, emerged as a highly potent inhibitor with an IC50 value of 0.2 nM. nih.gov

The following table summarizes SAR findings for a series of pyrazolo[3,4-b]pyridine-based TBK1 inhibitors, demonstrating the impact of substituent changes on inhibitory activity. nih.gov

| Compound | R1 Group | R2 Group | TBK1 IC50 (nM) |

| BX795 | - | - | 7.1 |

| 15a | 4-fluorophenyl | N-isopropyl | 28.5 |

| 15f | 4-(trifluoromethyl)phenyl | N-isopropyl | 11.1 |

| 15y | 4-(4-methylpiperazin-1-yl)benzyl | N-isopropyl | 0.2 |

| 15z | 4-(4-ethylpiperazin-1-yl)benzyl | N-isopropyl | 0.4 |

| 15aa | 4-(4-isopropylpiperazin-1-yl)benzyl | N-isopropyl | 0.7 |

Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors. nih.gov

Stereochemistry plays a crucial role in the interaction between a ligand and its biological target, and this is particularly true for derivatives containing the conformationally restricted tetrahydropyran ring. nih.gov The spatial arrangement of atoms can dictate the binding affinity and functional activity of a molecule.

A prominent example is the selective phosphodiesterase 9 (PDE9) inhibitor, PF-04447943. nih.gov The full chemical name, 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, specifies the (3S,4S) stereochemistry of the substituted pyrrolidine (B122466) ring. This precise stereochemical configuration is essential for its high affinity and potent inhibition of the PDE9 enzyme. Any alteration to this arrangement would likely disrupt the optimal fit within the enzyme's active site, leading to a significant loss of activity.

Similarly, in the design of CDK-1 and GSK-3 inhibitors, molecular modeling studies have indicated that the stereochemistry and the nature of the central core ring are major determinants of inhibitory activity. ijsrset.com This underscores the general principle that proper handling of ligand stereochemistry is critical for achieving high affinity and selectivity in drug design. nih.gov

Molecular Targets and Enzyme Inhibition Studies (e.g., Kinases, Phosphodiesterases, Receptors)

The versatile 3-(Tetrahydro-2H-pyran-4-yl)pyridine scaffold has been successfully incorporated into inhibitors targeting a wide array of enzymes and receptors, demonstrating its broad applicability in medicinal chemistry. eurjchem.com

Kinase Inhibition: This scaffold is a key component in numerous kinase inhibitors.

ALK5 Inhibitors: A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of activin-like kinase 5 (ALK5), a TGF-β type I receptor. Compound 8h from this series inhibited ALK5 with an IC50 value of 25 nM. nih.gov

TRK Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have been developed as inhibitors of Tropomyosin receptor kinases (TRKs). One potent compound, C03 , showed an IC50 value of 56 nM against TRKA. rsc.org

Mps1 Inhibitors: The pyrazolo[3,4-b]pyridine framework was also used to develop inhibitors of Monopolar spindle kinase 1 (Mps1), with a representative compound exhibiting an IC50 of 2.596 nM. nih.gov

TBK1 Inhibitors: As mentioned previously, 1H-pyrazolo[3,4-b]pyridine derivatives have yielded exceptionally potent inhibitors of TANK-binding kinase 1 (TBK1), with IC50 values in the sub-nanomolar range. nih.gov

CDK-1/GSK-3 Inhibitors: Pyridine derivatives have been evaluated as potential dual inhibitors for Cyclin-dependent kinase 1 (CDK-1) and Glycogen synthase kinase-3 (GSK-3). ijsrset.com

Phosphodiesterase (PDE) Inhibition:

PDE9 Inhibitors: The compound PF-04447943, which contains a 1-(tetrahydro-2H-pyran-4-yl) substituent, is a potent and selective PDE9 inhibitor with a Ki of 2.8 nM for the human enzyme. nih.gov

PDE3/PDE4 Inhibitors: Research has shown that pyridine derivatives can be potent PDE3 inhibitors. nih.gov Furthermore, modifications to the pyrazolopyridine scaffold can tune selectivity between PDE3 and PDE4. drugbank.com

Receptor Modulation:

Muscarinic M4 Receptor: Pyrazol-4-yl-pyridine derivatives have been investigated as positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov

Smoothened (Smo) Receptor: Tetrahydrothiazolopyridine derivatives were developed as potent antagonists of the Smoothened (Smo) receptor, a key component of the hedgehog signaling pathway. nih.gov

The table below provides a summary of various molecular targets and the inhibitory concentrations of compounds containing the pyridine-tetrahydropyran or a related scaffold.

| Compound Class | Target | Example Compound | IC50 / Ki |

| 4-(pyridin-4-oxy)-3-(THP-4-yl)-pyrazoles | ALK5 Kinase | 8h | 25 nM (IC50) |

| Pyrazolo[3,4-b]pyridines | TRKA Kinase | C03 | 56 nM (IC50) |

| Pyrazolo[3,4-b]pyridines | Mps1 Kinase | 31 | 2.596 nM (IC50) |

| 1H-Pyrazolo[3,4-b]pyridines | TBK1 Kinase | 15y | 0.2 nM (IC50) |

| Pyrazolo[3,4-d]pyrimidin-4-ones | PDE9 | PF-04447943 | 2.8 nM (Ki) |

Data compiled from various studies on kinase and phosphodiesterase inhibitors. nih.govnih.govrsc.orgnih.govnih.gov

Heterocyclic Scaffold Engineering for Optimized Bioactivity and Selectivity

The this compound unit is often not used in isolation but is engineered into larger, more complex heterocyclic systems to optimize bioactivity and achieve selectivity for a specific biological target over others. nih.gov This process of scaffold engineering is a cornerstone of modern drug discovery.

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores are prominent examples of such engineering. rsc.orgrsc.org These fused heterocyclic systems are isosteres of the adenine (B156593) ring of ATP, which allows them to effectively mimic the natural ligand and bind to the hinge region of kinase active sites. rsc.org By decorating this core scaffold with substituents, including the pyridine-tetrahydropyran moiety, medicinal chemists can fine-tune the interactions within the ATP-binding pocket to achieve high potency and selectivity for a particular kinase.

Similarly, the development of ALK5 inhibitors involved linking the 3-(tetrahydro-2H-pyran-4-yl) group to a pyrazole (B372694) ring, which was further functionalized with a 4-(pyridine-4-oxy) group. nih.gov This modular approach allows for the systematic exploration of chemical space to identify combinations of heterocyclic cores and substituents that yield the desired pharmacological profile. The ultimate goal is to create a molecule that fits precisely into the target's binding site while avoiding interactions with off-target proteins, thereby maximizing therapeutic efficacy and minimizing potential side effects.

Mechanistic Studies in Chemical Transformations of 3 Tetrahydro 2h Pyran 4 Yl Pyridine

Elucidation of Reaction Pathways and Identification of Intermediates in Synthesis

While a dedicated mechanistic study for the direct synthesis of 3-(Tetrahydro-2H-pyran-4-yl)pyridine is not extensively documented in publicly available literature, insights can be drawn from studies on the formation of its constituent rings and related structures. The synthesis of substituted dihydropyrans, for instance, offers a window into potential reaction pathways.

One plausible pathway for the formation of a dihydropyran ring, a precursor to the tetrahydropyran (B127337) ring, involves the interaction of a ketonitrile with an aldehyde in an acidic medium. This reaction is proposed to proceed through a key intermediate, a 2,7-dioxabicyclo[3.2.1]octane derivative. nih.govsemanticscholar.org The formation of this bicyclic intermediate is a critical step that dictates the diastereoselectivity of the final product. nih.govsemanticscholar.org Subsequent acid-catalyzed addition of water to an imino group, followed by decyclization and dehydration, leads to the formation of the dihydropyran ring. nih.gov An interesting aspect of this transformation is the unusual quasi-hydrolysis of a cyano group, which has been observed to occur with high regioselectivity. nih.govsemanticscholar.org

The following table outlines the proposed intermediates in the formation of a functionalized 3,4-dihydro-2H-pyran ring system, which serves as an illustrative model for understanding the complexities of pyran ring synthesis.

Table 1: Proposed Intermediates in a Dihydropyran Synthesis Pathway

| Intermediate Number | Structure Name | Role in Reaction Pathway |

|---|---|---|

| 1 | Ketonitrile | Starting material |

| 2 | Aldehyde | Reactant |

| 3 | 2,7-Dioxabicyclo[3.2.1]octane derivative | Key bicyclic intermediate determining stereochemistry |

| 4 | Protonated imine | Intermediate after acid catalysis |

| 5 | Dihydropyran carboxamide | Final product |

The synthesis of the pyridine (B92270) ring can be achieved through various methods, including multicomponent reactions. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes formed from a catalytic intermolecular aza-Wittig reaction. nih.gov This approach allows for the rapid assembly of diverse pyridine structures. nih.gov The functionalization of the pyridine ring, which is essential for connecting it to the tetrahydropyran moiety, can be achieved through regioselective metalation and subsequent reactions with electrophiles. nih.gov The use of 3,4-pyridyne intermediates, for example, allows for a regioselective difunctionalization of the pyridine ring. nih.gov

Catalytic Mechanisms and Reaction Kinetics in Pyridine-Tetrahydropyran Formation

Catalysis plays a pivotal role in the efficient synthesis of both pyridine and tetrahydropyran rings. Metal-catalyzed reactions, in particular, offer powerful tools for constructing these heterocyclic systems. acsgcipr.org

In pyridine synthesis, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide an atom-economical route to the pyridine ring. acsgcipr.org Various metal catalysts, including those based on ruthenium and rhodium, have been employed for this purpose. acsgcipr.org The catalytic cycle typically involves the formation of metallacyclic intermediates that ultimately rearrange to form the aromatic pyridine ring.

The formation of the tetrahydropyran ring can be achieved through various catalytic methods, including the Prins cyclization and intramolecular hydroalkoxylation. organic-chemistry.org The Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be catalyzed by acids such as phosphomolybdic acid. organic-chemistry.org Metal catalysts, including platinum, palladium, and cobalt complexes, are effective for intramolecular hydroalkoxylation of hydroxy olefins to yield tetrahydropyrans. organic-chemistry.org Mechanistic studies suggest that palladium-catalyzed reactions can proceed via initial C-H activation followed by an inner-sphere functionalization pathway. organic-chemistry.org

The following table summarizes different catalytic systems used in the synthesis of pyridine and tetrahydropyran rings, which are relevant to the formation of this compound.

Table 2: Catalytic Systems for Pyridine and Tetrahydropyran Synthesis

| Heterocyclic Ring | Catalytic Method | Catalyst Examples |

|---|---|---|

| Pyridine | [2+2+2] Cycloaddition | Ru(II), Rh complexes |

| Pyridine | Aza-Wittig/Diels-Alder | Phosphine oxide |

| Tetrahydropyran | Prins Cyclization | Phosphomolybdic acid, InCl₃ |

| Tetrahydropyran | Intramolecular Hydroalkoxylation | Pt, Pd, Co complexes |

Investigation of Photochemical Reaction Mechanisms for Pyran-Containing Compounds

Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds that are often inaccessible through thermal methods. nih.gov The absorption of light by a molecule leads to the formation of an electronically excited state, which can undergo various reactions such as cycloadditions, rearrangements, and fragmentations. nih.govmsu.edu

In the context of pyran-containing compounds, photochemical reactions can be utilized for ring expansion and other structural modifications. For example, photochemical ring expansion of oxetane (B1205548) heterocycles has been shown to produce tetrahydrofuran (B95107) derivatives. rsc.org This process is believed to proceed through the formation of an ylide intermediate followed by a diradical pathway. rsc.org Computational studies, such as DFT calculations, have been employed to investigate the stereochemical outcome of these reactions, which is influenced by the bond lengths in the ylide intermediates. rsc.org

The pyridine moiety also exhibits a rich photochemistry. Upon UV irradiation, pyridine can undergo a variety of transformations, including photoreduction and photohydration. acs.org The intermediacy of Dewar pyridine has been proposed in these reactions. acs.org Furthermore, pyridine derivatives can participate in photoacylation reactions. clockss.orgresearchgate.net For instance, the photolysis of certain pyridine-derived heterocycles can lead to the transfer of an acyl group. clockss.orgresearchgate.net This process is thought to involve a photoinduced migration of the acyl group to the pyridine nitrogen, forming an intermediate that facilitates the acylation. researchgate.net

While direct photochemical studies on this compound are scarce, the known photochemical reactivity of its constituent rings suggests potential transformation pathways. For example, irradiation could potentially lead to rearrangements or fragmentations involving either the pyridine or the tetrahydropyran ring. The presence of both moieties in a single molecule could also lead to unique intramolecular photochemical reactions.

The following table lists some photochemical reactions relevant to the pyran and pyridine moieties.

Table 3: Examples of Photochemical Reactions of Pyran and Pyridine Derivatives

| Reactant Type | Photochemical Reaction | Proposed Intermediate/Mechanism |

|---|---|---|

| Oxetane (pyran analogue) | Ring Expansion | Ylide formation, diradical pathway |

| Pyridine | Photoreduction/Photohydration | Dewar pyridine intermediate |

| Pyridine derivative | Photoacylation | Photo-Fries-type rearrangement |

Future Directions and Emerging Research Avenues for 3 Tetrahydro 2h Pyran 4 Yl Pyridine

Pushing the Boundaries of Synthesis: Crafting Complex Analogs

Future research will undoubtedly focus on the development of innovative synthetic routes to create architecturally complex analogs of 3-(Tetrahydro-2H-pyran-4-yl)pyridine. The exploration of novel multicomponent reactions (MCRs) presents a promising strategy for the efficient, one-pot synthesis of highly functionalized derivatives. ijpsonline.com Green chemistry principles, such as the use of environmentally benign solvents and catalysts, will also be integral to these new synthetic methodologies. nih.gov

Furthermore, diastereoselective synthesis will be crucial for producing specific stereoisomers of substituted pyridine-tetrahydropyran systems, which is often critical for biological activity. nih.govnih.govsemanticscholar.org Late-stage functionalization techniques will also play a pivotal role, enabling the diversification of the core structure to rapidly generate libraries of analogs for screening. acs.org The development of robust methods for creating fused heterocyclic systems incorporating the pyridine-tetrahydropyran scaffold is another area ripe for exploration, potentially leading to the discovery of compounds with novel pharmacological properties. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and diversity of products. | Discovery of novel MCRs for the one-pot synthesis of complex pyridine-tetrahydropyran derivatives. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, and sustainability. | Utilization of eco-friendly solvents, catalysts, and energy sources in the synthesis of analogs. |

| Diastereoselective Synthesis | Access to specific stereoisomers with distinct biological activities. | Development of chiral catalysts and auxiliaries for the controlled synthesis of enantiopure compounds. |

| Late-Stage Functionalization | Rapid generation of diverse analogs from a common intermediate. | Exploration of C-H activation and other late-stage modification techniques on the pyridine-tetrahydropyran core. |

| Fused Heterocyclic Systems | Potential for novel biological activities and unique molecular architectures. | Design and synthesis of new ring systems fused to the pyridine-tetrahydropyran scaffold. |

Accelerating Discovery: Automation and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is set to revolutionize the exploration of the chemical space around this compound. Automated flow chemistry systems, for instance, can enable the rapid and efficient synthesis of compound libraries with precise control over reaction parameters. nih.govresearchgate.netflinders.edu.aubeilstein-journals.orgmit.edu This technology allows for the telescoping of multiple reaction steps, minimizing manual intervention and accelerating the production of novel analogs. nih.gov

High-throughput screening (HTS) will be instrumental in evaluating the biological activities of these newly synthesized compound libraries. acs.orgresearchgate.net The development of miniaturized and parallel synthesis formats will further enhance the efficiency of this process, allowing for the screening of a larger number of compounds in a shorter timeframe. nih.gov The combination of automated synthesis and HTS will create a powerful feedback loop, where the results from biological screening can rapidly inform the design and synthesis of the next generation of compounds.

| Technology | Application in this compound Research | Expected Outcome |

| Automated Flow Chemistry | Rapid synthesis of analog libraries. | Accelerated discovery of structure-activity relationships (SAR). |

| High-Throughput Screening (HTS) | Efficient evaluation of biological activity. | Identification of lead compounds for further development. |

| Miniaturized Synthesis | Small-scale, parallel synthesis of compounds. | Reduced reagent consumption and increased experimental throughput. |

| Robotic Platforms | Automation of liquid handling and reaction setup. | Increased reproducibility and efficiency in the synthetic workflow. |

Beyond Medicine: Advanced Materials Science Applications

The unique electronic and structural properties of the pyridine-tetrahydropyran scaffold suggest its potential for use in advanced materials science. The pyridine (B92270) moiety, with its electron-deficient nature, can be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.

Furthermore, the incorporation of the this compound unit into polymer backbones could lead to materials with tailored thermal and mechanical properties. researchgate.netmdpi.comresearchgate.net The polarity and hydrogen bonding capabilities of the tetrahydropyran (B127337) ring could be exploited to create materials with specific solubility and permeability characteristics. Research in this area will focus on the synthesis and characterization of these novel materials, exploring the relationship between their molecular structure and macroscopic properties. nih.gov

| Material Class | Potential Application | Key Research Focus |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs). | Synthesis of pyridine-tetrahydropyran containing monomers and their polymerization. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing. | Design and synthesis of ligands based on this compound for MOF construction. |

| Functional Polymers | Materials with tailored thermal and mechanical properties. | Incorporation of the pyridine-tetrahydropyran moiety into polymer backbones and characterization of the resulting materials. |

The Digital Revolution: Machine Learning and AI in Compound Design

Machine learning (ML) and artificial intelligence (AI) are poised to have a transformative impact on the design and synthesis of novel this compound derivatives. mit.edu Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity and physicochemical properties of virtual compounds, allowing for the in silico screening of large chemical libraries. nih.govchemrxiv.orgarxiv.orgresearchgate.net

| AI/ML Application | Description | Impact on Research |

| QSAR Modeling | Predicting biological activity and properties of virtual compounds. | Prioritization of synthetic targets and reduction of experimental screening efforts. |

| AI-Driven Retrosynthesis | Predicting optimal synthetic routes for target molecules. | More efficient and innovative synthesis planning. |

| Generative Models | Designing novel molecules with desired properties. | Exploration of new chemical space and discovery of innovative compound structures. |

Q & A

Basic: What are the common synthetic routes for 3-(Tetrahydro-2H-pyran-4-yl)pyridine?

Methodological Answer:

The synthesis typically involves functionalization of the pyridine ring followed by coupling with tetrahydro-2H-pyran derivatives. Key reactions include:

- Substitution : Halogenation at the 3-position of pyridine using reagents like N-bromosuccinimide (NBS) under UV light or catalytic conditions .

- Coupling : Suzuki-Miyaura cross-coupling between a halogenated pyridine (e.g., 3-bromopyridine) and tetrahydro-2H-pyran-4-ylboronic acid, using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under reflux .

- Reduction : Post-synthetic reduction of intermediates (e.g., ketones) using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

Optimization Tip : Reaction yields improve with degassed solvents and inert atmospheres (N₂/Ar).

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.6–2.1 ppm (multiplet, tetrahydro-2H-pyran methylene protons), δ 3.4–4.0 ppm (pyran oxygen-adjacent protons), and δ 8.3–8.7 ppm (pyridine aromatic protons) .

- ¹³C NMR : Signals at ~25 ppm (pyran CH₂), ~70 ppm (pyran O-linked CH₂), and 120–150 ppm (pyridine carbons) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular weight (e.g., m/z 177.2 for [M+H]⁺) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients; retention times vary with mobile phase pH .

Safety: What are the key hazards and safety protocols for handling this compound?

Methodological Answer:

- Hazards :

- Flammability : Classified as a Category 2 flammable liquid (GHS H225) .

- Health Risks : Skin irritation (GHS H315); avoid inhalation/contact using fume hoods and PPE (nitrile gloves, lab coats) .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Storage : In airtight containers away from oxidizers, at temperatures <25°C .

Advanced: How can computational retrosynthetic analysis improve the design of derivatives?

Methodological Answer:

- Retrosynthesis Tools : AI platforms (e.g., Pistachio, Reaxys) deconstruct the target molecule into accessible precursors. For example, disconnecting the pyran-pyridine bond suggests boronic acid intermediates for cross-coupling .

- Mechanistic Insights : Density Functional Theory (DFT) calculations predict regioselectivity in substitutions (e.g., 3-position vs. 4-position pyridine reactivity) .

- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on pyridine show enhanced coupling efficiency (85–92% yield) compared to electron-donating groups .

Advanced: How do structural modifications influence the compound’s biological activity?

Methodological Answer:

- Pyridine Modifications :

- Electron-Deficient Pyridines : Improve binding to enzymatic targets (e.g., kinase inhibitors) due to increased hydrogen-bond acceptor capacity .

- Substituent Position : 3-Substituted pyridines exhibit higher metabolic stability than 2- or 4-substituted analogs in hepatic microsome assays .

- Pyran Modifications :

- Biological Testing :

- In vitro : Dose-response curves (IC₅₀) against cancer cell lines (e.g., HeLa) using MTT assays .

- SAR Studies : Correlate substituent electronegativity with anti-inflammatory activity in COX-2 inhibition models .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:

- Root Causes :

- Catalyst Purity : Pd catalysts with >95% purity improve cross-coupling yields (e.g., 75% vs. 60% with impure catalysts) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) vs. ethers (THF) impact reaction rates; DMF increases byproduct formation in some cases .

- Mitigation Strategies :

- Design of Experiments (DoE) : Optimize temperature, catalyst loading, and solvent ratios systematically .

- In situ Monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.